molecular formula C6H11O7Y B3041494 Yttrium(III) acetate hydrate CAS No. 304675-69-2

Yttrium(III) acetate hydrate

Cat. No. B3041494
CAS RN: 304675-69-2
M. Wt: 284.05
InChI Key: JRKVGRAQLBXGQB-UHFFFAOYSA-K
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Description

Yttrium(III) acetate hydrate is a white, crystalline salt . It is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is particularly useful because of its solubility in water and mineral acids as well as solutions, such as methoxyethanol with diethylenetriamine, that complex with the Y 3+ cations .


Synthesis Analysis

Yttrium(III) acetate hydrate is used as a laboratory reagent . It is a common reactant in the synthesis of yttrium compounds including yttrium oxides and yttrium fluorides . It is particularly useful because of its solubility and low thermal decomposition temperature, which make it attractive for hydrothermal reactions and co-precipitation processing before calcination .


Molecular Structure Analysis

The linear formula of Yttrium(III) acetate hydrate is (CH3CO2)3Y · xH2O . The molecular weight of the anhydrous basis is 266.04 .


Chemical Reactions Analysis

Yttrium(III) acetate hydrate is used in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles . Typically, in these syntheses, yttrium acetate is mixed with oleic acid in octadecene and heated to form Y (oleate) 3, which is reacted with ammonium fluoride and sodium hydroxide in methanol at modest temperatures (e.g. 50 C) to form NaYF4 nanoparticles .


Physical And Chemical Properties Analysis

Yttrium(III) acetate hydrate is a powder . It has a density of 1.5 g/cm3 . It is soluble in water . The melting point is 350 °C (Decomp.) .

Scientific Research Applications

Mechanism of Action

Target of Action

Yttrium(III) acetate hydrate is a compound that primarily targets the synthesis of various yttrium compounds, including yttrium oxides and yttrium fluorides . It is also used as a catalyst for ethylene polymerization .

Mode of Action

The mode of action of Yttrium(III) acetate hydrate involves its interaction with other compounds during the synthesis process. For instance, in the synthesis of sodium yttrium fluoride (NaYF4) nanoparticles, yttrium acetate is mixed with oleic acid in octadecene and heated to form Y(oleate)3 . This compound is then reacted with ammonium fluoride and sodium hydroxide in methanol at modest temperatures to form NaYF4 nanoparticles .

Biochemical Pathways

The biochemical pathways affected by Yttrium(III) acetate hydrate are primarily related to the synthesis of yttrium compounds. The compound’s solubility and low thermal decomposition temperature make it attractive for hydrothermal reactions and co-precipitation processing before calcination .

Pharmacokinetics

Its solubility in water and mineral acids suggests that it could be readily absorbed and distributed in an aqueous environment.

Result of Action

The result of Yttrium(III) acetate hydrate’s action is the formation of various yttrium compounds, including yttrium oxides and yttrium fluorides . These compounds have various applications, such as in the production of synthetic garnets and in the creation of nanoparticles that can convert two photons of near-infrared (NIR) light into visible light .

Action Environment

The action of Yttrium(III) acetate hydrate can be influenced by environmental factors. For instance, its solubility can be affected by the presence of water and mineral acids . Additionally, its reactivity can be influenced by temperature, as it is used in reactions that involve heating .

Safety and Hazards

Yttrium(III) acetate hydrate is harmful to aquatic life . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid release to the environment . In case of contact with skin or eyes, rinse with plenty of water .

Future Directions

Yttrium(III) acetate hydrate is widely applied in electronic ceramics, glass, and electronics . It is used as a catalyst for ethylene polymerization . It is used in the production of a large variety of synthetic garnets, and Yttria is used to make Yttrium Iron Garnets, which are very effective microwave filters . Its future applications could be in these areas.

properties

IUPAC Name

yttrium(3+);triacetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKVGRAQLBXGQB-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Y+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Y
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yttrium(III) acetate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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